

6-Bromobenzo[b]thiophene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromobenzo[b]thiophene

Cat. No.: B096252

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromobenzo[b]thiophene**, a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and medicinal chemistry. This document details its chemical properties, key synthetic applications with experimental protocols, and its role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

6-Bromobenzo[b]thiophene is a substituted benzothiophene, a bicyclic compound where a benzene ring is fused to a thiophene ring. The presence of a bromine atom at the 6-position makes it an excellent substrate for a variety of cross-coupling reactions, rendering it a valuable building block in the synthesis of more complex molecules.

Property	Value
CAS Number	17347-32-9[1][2][3][4][5]
Molecular Formula	C ₈ H ₅ BrS[1][2]
Molecular Weight	213.09 g/mol [1][2][4][6]
Appearance	White to light yellow powder or crystal[1][2]
Melting Point	56-60 °C[1][4]
Boiling Point	140 °C at 30 mmHg[1]
Purity	≥ 95% (GC)[1]

Synthetic Applications and Experimental Protocols

The reactivity of the bromo-substituent in **6-Bromobenzo[b]thiophene** makes it a key intermediate in the synthesis of a wide range of organic compounds. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are common structural motifs in organic semiconductors and pharmacologically active molecules. **6-Bromobenzo[b]thiophene** can be coupled with various arylboronic acids to yield 6-arylbenzo[b]thiophenes.

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using **6-Bromobenzo[b]thiophene**.

Materials:

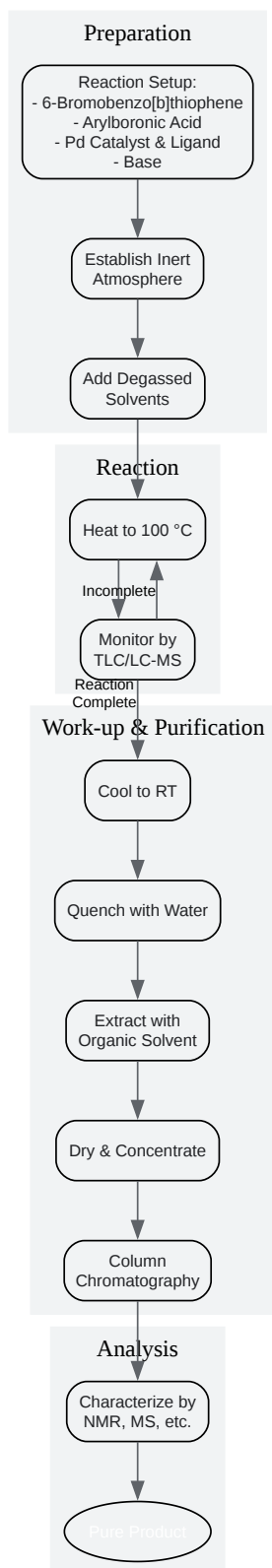
- **6-Bromobenzo[b]thiophene** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 eq)
- Anhydrous Toluene
- Degassed Water
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine **6-Bromobenzo[b]thiophene** (1.0 mmol, 213 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
- **Reaction:** Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(4-methoxyphenyl)benzo[b]thiophene.



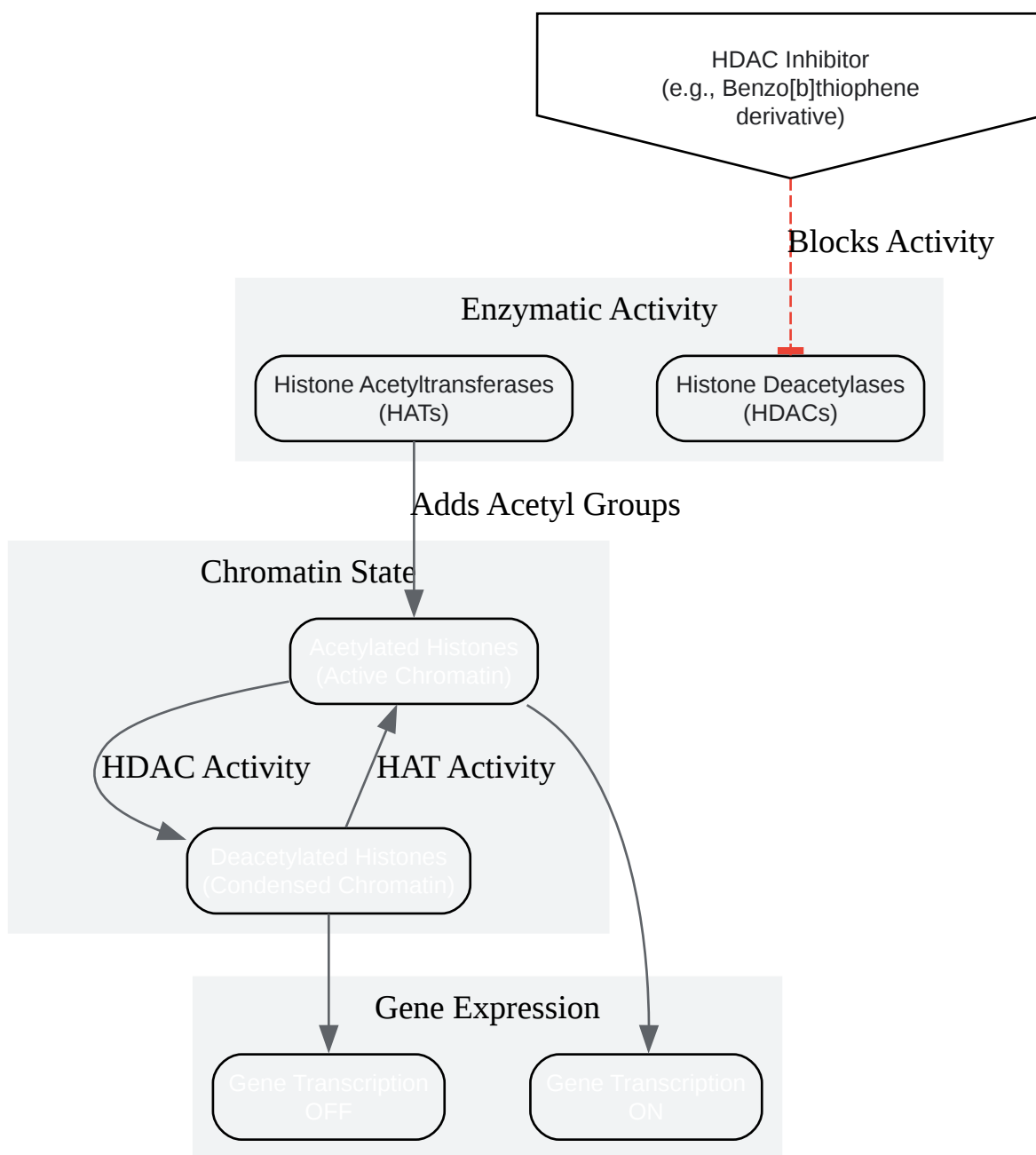
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Experimental workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Development: Histone Deacetylase (HDAC) Inhibitors

The benzo[b]thiophene scaffold is a key structural component in a variety of pharmacologically active compounds. Notably, derivatives of benzo[b]thiophene have been identified as potent inhibitors of histone deacetylases (HDACs).^[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in cancer therapy.

The synthesis of these inhibitors often involves the functionalization of the benzo[b]thiophene core, for which **6-Bromobenzo[b]thiophene** serves as an excellent starting material. For instance, a Suzuki coupling reaction can be employed to introduce a side chain that can be further modified to include a zinc-binding group, such as a hydroxamic acid, which is characteristic of many HDAC inhibitors.



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